Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate
CAS No.: 66883-42-9
Cat. No.: VC20762069
Molecular Formula: C15H12Cl2O4S
Molecular Weight: 359.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66883-42-9 |
|---|---|
| Molecular Formula | C15H12Cl2O4S |
| Molecular Weight | 359.2 g/mol |
| IUPAC Name | ethyl 2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate |
| Standard InChI | InChI=1S/C15H12Cl2O4S/c1-2-20-12(18)8-21-10-6-5-9(13(16)14(10)17)15(19)11-4-3-7-22-11/h3-7H,2,8H2,1H3 |
| Standard InChI Key | IUEWUYINGXDEMW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC=CS2)Cl)Cl |
| Canonical SMILES | CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC=CS2)Cl)Cl |
Introduction
Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate is a chemical compound with the molecular formula
and a molecular weight of approximately 359.2 g/mol. It is classified under phenoxyacetic acid derivatives and has garnered attention in various fields, including medicinal chemistry and agricultural applications.
Synthesis and Reaction Mechanism
The synthesis of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate typically involves multi-step reactions starting from simpler thienyl compounds. One common method includes the reaction of dichloro-phenol derivatives with thienyl ketones in the presence of appropriate reagents such as sodium borohydride for reduction processes.
General Reaction Scheme
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Formation of Thienyl Ketone: A thienyl compound is reacted with a dichlorophenol derivative.
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Esterification: The resulting product undergoes esterification with ethyl acetate or a similar reagent to yield Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate.
Biological Activity and Applications
Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate has been studied for its potential antifungal properties and its role in agricultural applications as a pesticide or herbicide. Its efficacy against various fungal strains has been documented, making it a candidate for further development in crop protection.
Antifungal Activity
Research indicates that compounds similar to Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate exhibit significant antifungal activity against pathogens such as Candida glabrata. This suggests potential applications in both medical and agricultural sectors.
Toxicology and Safety Profile
While the compound shows promise in various applications, its safety profile must be thoroughly evaluated. Preliminary studies suggest that it may pose risks similar to other chlorinated compounds, necessitating careful handling and usage guidelines.
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